molecular formula C14H9IN2O B14897645 N-(4-cyanophenyl)-3-iodobenzamide

N-(4-cyanophenyl)-3-iodobenzamide

Cat. No.: B14897645
M. Wt: 348.14 g/mol
InChI Key: NXMRINBRPMRAKX-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3-iodobenzamide is an organic compound that features both a cyanophenyl and an iodinated benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 4-cyanophenylamine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

N-(4-cyanophenyl)-3-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3-iodobenzamide involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π stacking interactions, while the iodinated benzamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(4-cyanophenyl)thiourea: Similar in structure but contains a thiourea group instead of an amide group.

    4-cyanophenyl-4’-n-octylbenzoate: Contains a cyanophenyl group but differs in the rest of the structure.

    Bis-(cyanobenzyl)piperazine: Features cyanobenzyl groups attached to a piperazine ring .

Uniqueness

N-(4-cyanophenyl)-3-iodobenzamide is unique due to the presence of both a cyanophenyl and an iodinated benzamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

Molecular Formula

C14H9IN2O

Molecular Weight

348.14 g/mol

IUPAC Name

N-(4-cyanophenyl)-3-iodobenzamide

InChI

InChI=1S/C14H9IN2O/c15-12-3-1-2-11(8-12)14(18)17-13-6-4-10(9-16)5-7-13/h1-8H,(H,17,18)

InChI Key

NXMRINBRPMRAKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=CC=C(C=C2)C#N

Origin of Product

United States

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